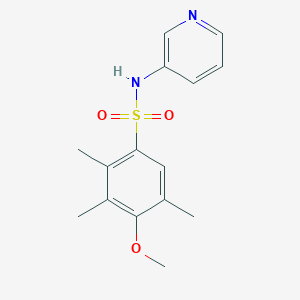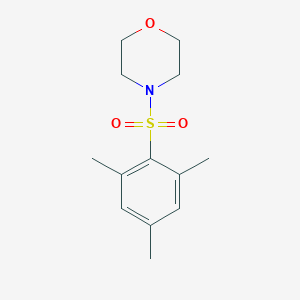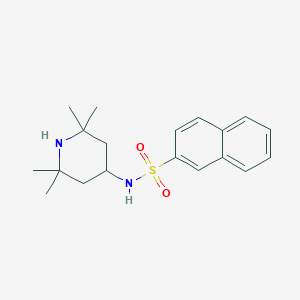
4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide, also known as MTSB, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological agent. MTSB is a sulfonamide derivative that has been synthesized and studied for its various biochemical and physiological effects.
科学的研究の応用
4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide has been studied for its potential use in treating various diseases and conditions. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide is not fully understood, but studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cell growth and division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. This compound has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity.
実験室実験の利点と制限
One of the main advantages of using 4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide in lab experiments is its ability to selectively target certain enzymes and proteins. This makes it a useful tool for studying the mechanisms of various diseases and conditions. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cells and tissues, and caution should be taken when using it in lab experiments.
将来の方向性
There are several potential future directions for research on 4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide. One area of interest is in the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is in the study of this compound's effects on metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
合成法
4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with 3-pyridinylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is this compound, which can be purified through recrystallization.
特性
分子式 |
C15H18N2O3S |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
4-methoxy-2,3,5-trimethyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-10-8-14(11(2)12(3)15(10)20-4)21(18,19)17-13-6-5-7-16-9-13/h5-9,17H,1-4H3 |
InChIキー |
VCSMDHJQGUKUHW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CN=CC=C2 |
正規SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)



![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline](/img/structure/B225195.png)
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225205.png)
![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225206.png)
